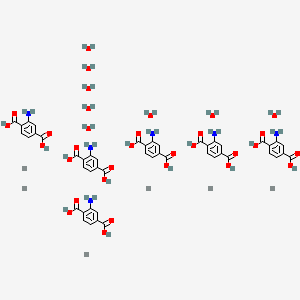
Methyl 1-isocyanocyclohexaneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-isocyanocyclohexaneacetate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a cyclohexane ring and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1-isocyanocyclohexaneacetate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
Cyclohexanone+Methyl isocyanate→Methyl 1-isocyanocyclohexaneacetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as zinc chloride or aluminum chloride may be used to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-isocyanocyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolines.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxazolines.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of urea or carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-isocyanocyclohexaneacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of methyl 1-isocyanocyclohexaneacetate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isocyanoacetate: Similar in structure but lacks the cyclohexane ring.
Cyclohexyl isocyanate: Contains the cyclohexane ring but lacks the acetate group.
Isocyanocyclohexane: Similar but without the methyl and acetate groups.
Uniqueness
Methyl 1-isocyanocyclohexaneacetate is unique due to the combination of the isocyanate group, cyclohexane ring, and acetate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
| 730964-83-7 | |
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
methyl 2-(1-isocyanocyclohexyl)acetate |
InChI |
InChI=1S/C10H15NO2/c1-11-10(8-9(12)13-2)6-4-3-5-7-10/h3-8H2,2H3 |
InChI-Schlüssel |
GGHBYAHUPWLQMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1(CCCCC1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)



